molecular formula C8H14N6O B13957981 2,5,6-Triamino-4-morpholinopyrimidine CAS No. 56797-24-1

2,5,6-Triamino-4-morpholinopyrimidine

Cat. No.: B13957981
CAS No.: 56797-24-1
M. Wt: 210.24 g/mol
InChI Key: DUHATDNXRFRRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,6-Triamino-4-morpholinopyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with three amino groups and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-Triamino-4-morpholinopyrimidine typically involves the reaction of 2,4,6-triaminopyrimidine with morpholine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, and the reaction is often carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance the reaction rate and yield. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,5,6-Triamino-4-morpholinopyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2,5,6-Triamino-4-morpholinopyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5,6-Triamino-4-morpholinopyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,6-Triamino-4-morpholinopyrimidine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-morpholin-4-ylpyrimidine-2,4,5-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N6O/c9-5-6(10)12-8(11)13-7(5)14-1-3-15-4-2-14/h1-4,9H2,(H4,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHATDNXRFRRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440742
Record name 2,4,5-Pyrimidinetriamine, 6-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56797-24-1
Record name 2,4,5-Pyrimidinetriamine, 6-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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